molecular formula C8H6FNO B1364627 7-Fluorooxindole CAS No. 71294-03-6

7-Fluorooxindole

Cat. No.: B1364627
CAS No.: 71294-03-6
M. Wt: 151.14 g/mol
InChI Key: VMUIOEOYZHJLEZ-UHFFFAOYSA-N
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Description

7-Fluorooxindole is an organic compound with the molecular formula C8H6FNO. It is a derivative of oxindole, where a fluorine atom is substituted at the 7th position of the indole ring.

Scientific Research Applications

7-Fluorooxindole has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: this compound derivatives have shown potential as antiviral, antibacterial, and anticancer agents.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

Target of Action

7-Fluorooxindole, also known as 7-fluoroindolin-2-one, primarily targets the opportunistic human pathogen Pseudomonas aeruginosa . This bacterium is known for its resistance to antibiotics and is particularly harmful to cystic fibrosis patients .

Mode of Action

This compound operates by regulating bacterial virulence rather than suppressing growth, which can lead to drug resistance . It inhibits biofilm formation and blood hemolysis without inhibiting the growth of planktonic P. aeruginosa cells . Moreover, it significantly reduces the production of quorum-sensing (QS)-regulated virulence factors .

Biochemical Pathways

The compound affects several biochemical pathways. It markedly reduces the production of QS-regulated virulence factors such as 2-heptyl-3-hydroxy-4 (1 H )-quinolone, pyocyanin, rhamnolipid, and two siderophores, pyoverdine and pyochelin . It also suppresses swarming motility, protease activity, and the production of a polymeric matrix in P. aeruginosa .

Pharmacokinetics

Its ability to inhibit biofilm formation and reduce the production of qs-regulated virulence factors suggests that it can effectively reach and interact with its bacterial targets .

Result of Action

The result of this compound’s action is a significant reduction in the virulence of P. aeruginosa. By inhibiting biofilm formation and reducing the production of QS-regulated virulence factors, it decreases the bacterium’s ability to cause persistent infections .

Action Environment

aeruginosa, such as nutrient availability and the presence of other microbial species, could potentially influence the compound’s effectiveness .

Safety and Hazards

7-Fluorooxindole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

7-Fluorooxindole plays a significant role in biochemical reactions, particularly in the inhibition of biofilm formation and blood hemolysis in Pseudomonas aeruginosa . It interacts with various biomolecules, including quorum-sensing-regulated virulence factors such as 2-heptyl-3-hydroxy-4(1H)-quinolone, pyocyanin, rhamnolipid, pyoverdine, and pyochelin . These interactions are crucial for its antivirulence properties, as this compound suppresses swarming motility, protease activity, and the production of a polymeric matrix in Pseudomonas aeruginosa .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It inhibits biofilm formation and reduces the production of virulence factors in Pseudomonas aeruginosa without affecting the growth of planktonic cells . This compound also suppresses swarming motility and protease activity, which are essential for the pathogenicity of Pseudomonas aeruginosa . Additionally, this compound does not increase antibiotic resistance, making it a potential candidate for antivirulence therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa . It inhibits the production of these factors, thereby reducing the bacterium’s ability to form biofilms and produce toxins . This inhibition is achieved through the suppression of swarming motility, protease activity, and the production of a polymeric matrix . Unlike natural indole compounds, this compound does not increase antibiotic resistance, making it a promising antivirulence agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. It has been shown to inhibit biofilm formation and reduce virulence factor production in Pseudomonas aeruginosa within 24 hours . The compound’s stability and degradation over time have not been extensively studied, but its consistent antivirulence effects suggest that it remains active for a significant duration .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Its antivirulence properties suggest that it could be effective at relatively low doses . Understanding the dosage effects in animal models is crucial for developing safe and effective therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa . It interacts with enzymes and cofactors involved in the production of these factors, thereby reducing their levels and inhibiting biofilm formation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Its ability to inhibit biofilm formation and reduce virulence factor production in Pseudomonas aeruginosa suggests that it can effectively penetrate bacterial cells and interact with intracellular targets .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. Its ability to inhibit biofilm formation and reduce virulence factor production in Pseudomonas aeruginosa suggests that it may localize to specific compartments or organelles within bacterial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorooxindole typically involves the fluorination of oxindole derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale fluorination reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 7-Fluorooxindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluoro-substituted isatins, indolines, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • 7-Fluoroindole
  • 7-Fluoro-2,3-dihydro-1H-indol-2-one
  • 7-Fluoro-1,3-dihydro-2H-indol-2-one

Comparison: Compared to its analogs, 7-Fluorooxindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the fluorine atom at the 7th position enhances its stability and reactivity, making it more effective in certain chemical reactions and biological assays .

Properties

IUPAC Name

7-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUIOEOYZHJLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395694
Record name 7-Fluorooxindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71294-03-6
Record name 7-Fluoro-1,3-dihydro-2H-indol-2-one
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URL https://commonchemistry.cas.org/detail?cas_rn=71294-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2-oxindole
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Record name 7-Fluorooxindole
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Record name 7-fluoro-1,3-dihydro-2H-indol-2-one
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Synthesis routes and methods I

Procedure details

To a 250 mL round bottom flask was added ethyl 2-(3-fluoro-2-nitrophenyl)acetate (3.1 g, 14 mmol), iron (3.8 g, 68 mmol), and 50 mL of AcOH. The reaction mixture was heated at 60° C. for 1 hour. The reaction mixture was concentrated and dissolved in 100 mL of EtOAc, filtered, and washed with 50 mL of a saturated NaHCO3 solution. The organic layer was concentrated and purified with silica gel column chromatography, eluting with 40% EtOAc/hexane to give 7-fluoroindolin-2-one (1.2 g, 58% yield) as a white solid. MS m/z: 152 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 3.58 (s, 2H), 6.94-7.04 (m, 3H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.8 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

7-Fluoro-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one (270.5 g) was dissolved in water (2000 g) and admixed with sodium bisulfite (300 g). The mixture was heated to reflux, in the course of which it was vigorously stirred. After 2.25 h, the mixture was cooled to 25° C. and isolated by filtration on a suction filter. It was washed twice with water (500 g each time) and then dried under reduced pressure (<50 mbar, 50° C.). This gave 7-fluoro-1,3-dihydro-2H-indol-2-one as a white solid (206.3 g, 95.1% by weight, 95% yield).
Quantity
270.5 g
Type
reactant
Reaction Step One
Name
Quantity
2000 g
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

(3-fluoro-2-nitro-phenyl)-acetic acid (9.6 g, 48 mmol) was dissolved in acetic acid (100 mL) and hydrogenated over 10% palladium on carbon (1.3 g), at 50 psi for 24 hours. The catalyst was removed by filtration through the Celite® reagent and the solvent was evaporated. The mixture was then dissolved in ethanol (100 mL), para-toluenesulfonic acid (50 mg) was added and the mixture heated under reflux for 1 hour. The mixture was cooled, poured into water, extracted with ethyl acetate, dried (MgSO4), and evaporated. The solid was triturated with hexane/ethyl acetate (95/5) to give 7-fluoro-1,3-dihydro-indol-2-one (6 g, 83%). HRMS: calc'd for C8H6FNO, 151.0433; found (ESI, [M+H]+), 152.0515
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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